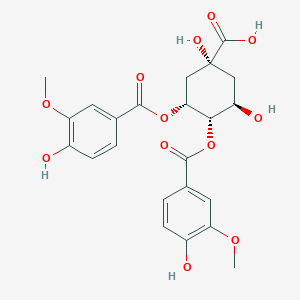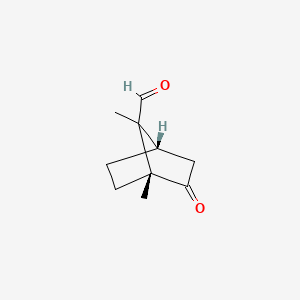
pi-Oxocamphor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-pi-Oxocamphor: is a monoterpenoid compound with the molecular formula C10H14O2. It is known for its cardiotonic properties and has been used in clinical settings to treat central respiratory problems, such as cardiac and circulatory failure . The compound is also referred to by its trade name, Vitacamphor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trans-pi-Oxocamphor can be synthesized from camphor through a series of chemical reactions, including bromination, reduction, esterification, hydrolysis, and oxidation . The synthetic route typically involves the following steps:
Bromination: Camphor is brominated to form bromo-camphor.
Reduction: Bromo-camphor is reduced to form hydroxy-camphor.
Esterification: Hydroxy-camphor is esterified to form camphor ester.
Hydrolysis: Camphor ester is hydrolyzed to form camphor acid.
Oxidation: Camphor acid is oxidized to form pi-Oxocamphor.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as gas chromatography-mass spectrometry (GC-MS) for quality control .
Analyse Des Réactions Chimiques
Types of Reactions: Trans-pi-Oxocamphor undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different oxo-derivatives.
Reduction: It can be reduced to form hydroxy derivatives.
Substitution: It can undergo substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products:
Oxidation: Oxo-derivatives of pi-Oxocamphor.
Reduction: Hydroxy derivatives of this compound.
Substitution: Substituted derivatives of this compound.
Applications De Recherche Scientifique
Trans-pi-Oxocamphor has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular respiration and metabolic pathways.
Medicine: Used as a cardiotonic agent to treat cardiac and circulatory failure.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
Trans-pi-Oxocamphor exerts its effects by acting on higher cerebral centers rather than on the brain stem . It enhances cardiac output and improves circulation by stimulating the central nervous system. The molecular targets and pathways involved include the modulation of ion channels and neurotransmitter release, leading to improved cardiac function .
Comparaison Avec Des Composés Similaires
Camphor: A related monoterpenoid with similar chemical structure but different pharmacological properties.
Borneol: Another monoterpenoid with similar structure but used primarily as a flavoring agent and in traditional medicine.
Menthol: A monoterpenoid with similar structure but used for its cooling and analgesic properties.
Uniqueness of Trans-pi-Oxocamphor: Trans-pi-Oxocamphor is unique due to its specific cardiotonic properties and its ability to act on higher cerebral centers . Unlike camphor and borneol, which have broader applications, pi-Oxocamphor is primarily used in medical settings for its targeted effects on cardiac and circulatory systems .
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(1R,4S)-1,7-dimethyl-2-oxobicyclo[2.2.1]heptane-7-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-9-4-3-7(5-8(9)12)10(9,2)6-11/h6-7H,3-5H2,1-2H3/t7-,9-,10?/m0/s1 |
Clé InChI |
BZFVGPPELIFTQP-OKKRDJTBSA-N |
SMILES |
CC12CCC(C1(C)C=O)CC2=O |
SMILES isomérique |
C[C@@]12CC[C@H](C1(C)C=O)CC2=O |
SMILES canonique |
CC12CCC(C1(C)C=O)CC2=O |
Synonymes |
pi-oxocamphor pi-oxocamphor, trans-(+)-isomer trans-pi-oxocampho |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


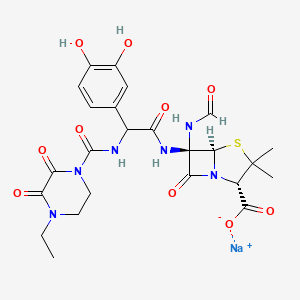

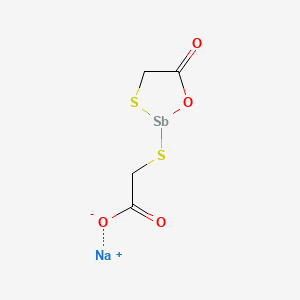

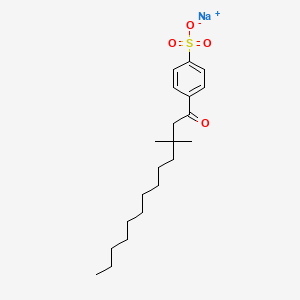

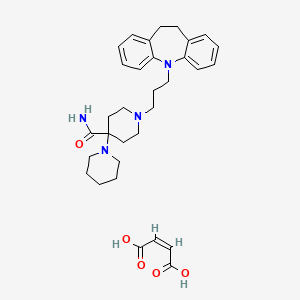
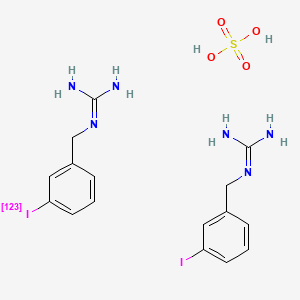

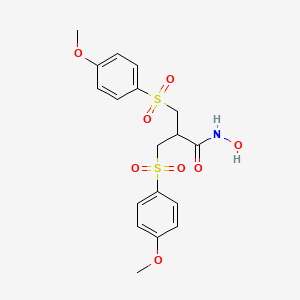
![4-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]-4-oxobutanamide](/img/structure/B1260608.png)

